2-Phenylvaline
Overview
Description
2-Phenylvaline is an amino acid derivative characterized by the presence of a phenyl group attached to the valine backbone. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. The compound’s molecular formula is C11H15NO2, and it has a molecular weight of 193.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the use of a Grignard reaction, where phenylmagnesium bromide reacts with a suitable valine derivative under controlled conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the phenyl group to the valine backbone .
Industrial Production Methods: Industrial production of 2-Phenylvaline often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to produce the compound from simple carbon sources. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylvaline undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form phenyl-substituted amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Phenylacetic acid or benzaldehyde.
Reduction: Phenylethylamine.
Substitution: Phenylacetamides or phenyl esters.
Scientific Research Applications
2-Phenylvaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies of enzyme-substrate interactions and protein engineering.
Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: this compound is used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 2-Phenylvaline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group enhances its binding affinity to hydrophobic pockets within proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but incorporated into proteins.
Phenylglycine: Another non-proteinogenic amino acid with a phenyl group attached to the glycine backbone.
Phenylserine: A derivative of serine with a phenyl group.
Uniqueness: 2-Phenylvaline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its non-proteinogenic nature allows for specialized applications in synthetic chemistry and biotechnology .
Properties
IUPAC Name |
(2R)-2-amino-3-methyl-2-phenylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)11(12,10(13)14)9-6-4-3-5-7-9/h3-8H,12H2,1-2H3,(H,13,14)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWIYXBFKANEFM-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C1=CC=CC=C1)(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.